3-(Piperidin-4-yl)benzonitrile
Overview
Description
3-(Piperidin-4-yl)benzonitrile is an organic compound that features a piperidine ring attached to a benzonitrile moiety
Mechanism of Action
Target of Action
3-(Piperidin-4-yl)benzonitrile is a versatile compound that has been found to interact with several targets. It has been associated with the hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits, and it plays a significant role in cellular responses to hypoxia .
Mode of Action
The compound’s interaction with its targets leads to various changes at the molecular level. For instance, it has been found to induce the expression of HIF-1α protein and the downstream target gene p21 , and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Biochemical Pathways
The activation of HIF-1α by this compound affects several biochemical pathways. HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment . On the other hand, HIF-1α overexpression in hypoxic cancer cells was suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Pharmacokinetics
The limitations associated with antimicrobial agents, including this compound, are toxicity, resistance to existing drugs by altering the gene sequence, and pharmacokinetic differences .
Result of Action
The result of the action of this compound is largely dependent on its interaction with its targets. For instance, it has been found to show significant inhibitory bioactivity in HepG2 cells . Moreover, it has been associated with antimicrobial and antioxidant activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solvent environment can influence the photophysical properties of similar compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)benzonitrile typically involves the reaction of piperidine-4-carboxylic acid with 3-cyanobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an amide intermediate, which is subsequently cyclized to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 3-(Piperidin-4-yl)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Piperidin-4-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile
- 5-(1-(4-chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione
Uniqueness
3-(Piperidin-4-yl)benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine ring and benzonitrile moiety allow for versatile chemical modifications, making it a valuable scaffold in drug discovery and development. The compound’s ability to undergo various chemical reactions and its potential biological activities further highlight its significance in scientific research.
Properties
IUPAC Name |
3-piperidin-4-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11/h1-3,8,11,14H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSINBIMKXOMGDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614052 | |
Record name | 3-(Piperidin-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70614052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370864-72-5 | |
Record name | 3-(Piperidin-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70614052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 370864-72-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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